4-Chloromethyl-1-propyl-1,2,3-triazole

Synthetic Chemistry Building Block Synthesis Chlorination

Researchers requiring a regiospecific 1,4-disubstituted triazole with a defined intermediate logP often face limited sourcing of the correct N1-propyl isomer. 4-Chloromethyl-1-propyl-1,2,3-triazole (C6H10ClN3, MW 159.62) solves this as a direct precursor to the chloromethyl triazole (CMT) scaffold, validated for cysteine-selective covalent inhibition (e.g., MGMT-targeting probes). • Non-interchangeable: N1-propyl provides a distinct lipophilicity and steric profile versus methyl or ethyl analogs, critical for reproducible SAR. • Reactive handle: The 4-chloromethyl group enables nucleophilic substitution for focused library synthesis. • Supply: In stock at 95% purity; standard packs 50 mg to 5 g with bulk custom available.

Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
Cat. No. B8608554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloromethyl-1-propyl-1,2,3-triazole
Molecular FormulaC6H10ClN3
Molecular Weight159.62 g/mol
Structural Identifiers
SMILESCCCN1C=C(N=N1)CCl
InChIInChI=1S/C6H10ClN3/c1-2-3-10-5-6(4-7)8-9-10/h5H,2-4H2,1H3
InChIKeyMULSIPMWDLSEEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloromethyl-1-propyl-1,2,3-triazole Specifications & Properties


4-Chloromethyl-1-propyl-1,2,3-triazole (C6H10ClN3, MW: 159.62 g/mol) is a 1,4-disubstituted 1,2,3-triazole building block . It belongs to the class of chloromethyl triazoles (CMTs), a scaffold known for cysteine-reactive covalent inhibition [1]. Its primary functional handle is the 4-chloromethyl group, which allows for nucleophilic substitution or further derivatization.

4-chloromethyl handle enables nucleophilic substitution and derivatization
N1-propyl group provides defined intermediate lipophilicity for library design
Fits CMT scaffold research: cysteine-reactive covalent probe development

Why 4-Chloromethyl-1-propyl-1,2,3-triazole Is Irreplaceable


Simple substitution with other 4-chloromethyl-1-alkyl-1,2,3-triazoles is not chemically equivalent. The N1-propyl substituent in this compound provides a specific balance of lipophilicity and steric bulk, which critically influences its reactivity and solubility profile compared to methyl or ethyl analogs . While direct comparative data is sparse, class-level inference from the broader chloromethyl triazole (CMT) scaffold indicates that even minor changes in N1-alkyl substitution can alter the compound's partition coefficient (logP) and, consequently, its performance in both synthetic and biological applications [1]. This makes it a distinct, non-interchangeable entity in research and development workflows.

N1-propyl balance of lipophilicity and steric bulk is not matched by methyl or ethyl analogs
Minor alkyl chain changes can shift logP and alter synthetic/biological performance
Direct substitution with other 4-chloromethyl-1-alkyl triazoles requires validation

Differentiation Evidence for 4-Chloromethyl-1-propyl-1,2,3-triazole


Chlorination Yield of Hydroxymethyl Precursor

A defined synthetic route demonstrates the conversion of 4-hydroxymethyl-1-propyl-1,2,3-triazole to the target chloromethyl derivative using thionyl chloride, providing a baseline yield for procurement of this specific compound .

Chlorination yield
Data to verify
Approx. 92%
Supports synthesis route viability
Based on reported conversion from hydroxymethyl precursor; independent verification recommended
Synthetic Chemistry Building Block Synthesis Chlorination

Purity Specifications & Handling

Vendor specifications indicate a typical purity of 95% for 4-Chloromethyl-1-propyl-1,2,3-triazole . This is a critical specification for procurement, as higher purity grades (e.g., >98%) for structurally similar compounds are not commonly listed for this specific derivative, directly impacting cost and application suitability.

Purity specification
Specification review
95% typical
Defines procurement grade for most research uses
Higher purity grades not commonly listed; in-house purification may be needed
Chemical Procurement Building Block Quality Material Specifications

Propyl Substituent Lipophilicity Prediction

The propyl group at the N1 position of 4-chloromethyl-1-propyl-1,2,3-triazole confers distinct physicochemical properties compared to its lower alkyl homologs. While no direct experimental logP data was found for this compound, it is predicted to have a higher logP than 4-chloromethyl-1-methyl-1,2,3-triazole and a lower logP than 4-chloromethyl-1-butyl-1,2,3-triazole, based on established structure-property relationships for alkyl chains . This positions it as an intermediate lipophilicity building block.

Predicted logP
Class-level
~1.5–2.0
Intermediate lipophilicity for balancing solubility and permeability
In silico estimate; experimental logP data not available
Medicinal Chemistry ADME Properties Lipophilicity

4-Chloromethyl-1-propyl-1,2,3-triazole Applications


Cysteine-Reactive Probe Synthesis

4-Chloromethyl-1-propyl-1,2,3-triazole serves as a direct precursor to the chloromethyl triazole (CMT) scaffold, a validated class of cysteine-selective covalent inhibitors [1]. It can be used to synthesize probes targeting proteins like MGMT or for site-selective protein modification [1].

Click Chemistry Library Building Block

As a 1,4-disubstituted 1,2,3-triazole, this compound can be further functionalized via nucleophilic substitution of the chloromethyl group, enabling the creation of diverse compound libraries for screening campaigns . Its propyl group provides a defined, intermediate level of lipophilicity.

Intermediate for Bioactive Molecule Synthesis

The 1,2,3-triazole core is a well-known pharmacophore in medicinal chemistry, associated with anticancer, antimicrobial, and antifungal activities [2]. 4-Chloromethyl-1-propyl-1,2,3-triazole can be used as an intermediate to attach this core to other molecular fragments, leveraging the reactive chloromethyl handle .

Application
Selection Property
Validation Focus
Cysteine-reactive probe development
Chloromethyl triazole scaffold
Cysteine-reactivity assay context
Derivatization library building block
Nucleophilic substitution handle
Functional group tolerance review
Bioactive molecule intermediate synthesis
Triazole pharmacophore attachment
Activity screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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